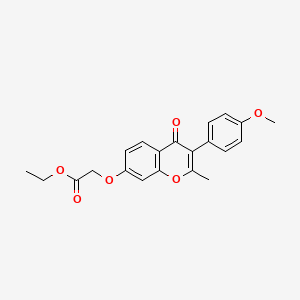

ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromene-derived compound featuring a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an ethyl ester-linked acetoxy moiety at position 5. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and pharmacokinetic profiles compared to analogs .

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)20(21(17)23)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGMNNTTYCHYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

- Structure : Lacks the 3-(4-methoxyphenyl) and 2-methyl groups; instead, it has a 4-methyl substituent.

- Synthesis : Prepared via nucleophilic substitution using 7-hydroxy-4-methylcoumarin, ethyl chloroacetate, and K₂CO₃ in DMF at 80°C (yield: 81–82%) .

Ethyl 2-[2-(4-Methylphenyl)-4-oxochromen-7-yl]oxyacetate (CAS 78298-71-2)

- Structure : Features a 2-(4-methylphenyl) group instead of 3-(4-methoxyphenyl).

- Molecular Weight : ~340 g/mol (vs. 368.38 g/mol for the target compound).

- Implications : The 4-methylphenyl group enhances hydrophobicity but lacks the methoxy group’s hydrogen-bonding capability, which may reduce binding affinity in biological targets .

Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 5897-05-2)

- Structure : Substitutes 3-phenyl for 3-(4-methoxyphenyl).

- Physicochemical Properties : Molecular formula C₁₉H₁₆O₅ (MW: 324.33 g/mol).

- Key Differences : The simple phenyl group lacks the methoxy substituent’s electron-donating effects, altering electronic distribution and reactivity .

Prop-2-en-1-yl 2-{[3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

- Structure : Replaces the ethyl ester with a propenyl group and adds a 4-methyl substituent.

- Synthesis : Derived from hydrazide intermediates and mercaptoacetic acid under ZnCl₂ catalysis .

- Impact : The propenyl ester may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the ethyl ester .

Complex Ester Derivatives (e.g., 19-2722, 19-2723)

- Structure: Feature extended ester groups (e.g., 2-methoxypropanoate, 2-(2-methoxyethoxy)acetate).

- Molecular Weight : Up to 486.47 g/mol.

- Functional Implications : Larger ester groups improve solubility and metabolic stability but may hinder blood-brain barrier penetration .

Biological Activity

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound belonging to the class of chromenone derivatives, known for their diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula : C20H18O6

Molecular Weight : 354.35 g/mol

CAS Number : 100064-06-0

The compound features a chromenone core, which is a key pharmacophore in many biologically active compounds. The presence of the methoxyphenyl group enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base.

- Cyclization : This is followed by cyclization to form the chromenone structure.

- Esterification : Finally, an esterification reaction occurs to attach the acetate group.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related chromenone derivatives have shown:

- Cell Line Studies : Compounds exhibit cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were comparable to those of established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies indicate that chromenone derivatives can inhibit the growth of various bacteria and fungi:

- Mechanism of Action : The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties:

- In Vivo Studies : Animal models have shown reduced inflammation markers after treatment with related compounds.

- Mechanisms : These effects are likely due to inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

- A study evaluated the effects of a similar chromenone derivative on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

-

Research on Antimicrobial Efficacy :

- A series of experiments tested the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 7-hydroxy-chromene derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To improve yields, optimize reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 chromene:ethyl bromoacetate). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Evidence from similar chromene syntheses highlights the importance of anhydrous conditions and inert atmospheres to minimize hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this chromene derivative?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the chromene backbone and substituents. Key markers include:

- A singlet at δ 2.4–2.6 ppm (C2-methyl group) .

- Aromatic protons (δ 6.8–8.2 ppm) for the 4-methoxyphenyl and chromene rings .

- IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the ester and chromen-4-one groups) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What safety precautions are critical when handling intermediates during synthesis?

- Methodological Answer : Intermediates like halogenated acetates or reactive chromene derivatives require strict safety protocols:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Store light-sensitive intermediates in amber vials at –20°C .

- Neutralize acidic/basic waste before disposal and follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure, and what challenges arise during data interpretation?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the chromene ring typically shows planar geometry (C4=O torsion angle ~179.6°), while the methoxyphenyl group may exhibit slight deviations due to steric effects . Challenges include obtaining high-quality crystals (use slow evaporation in DCM/hexane) and resolving disorder in flexible side chains. Software like SHELX or OLEX2 is essential for refining data .

Q. What strategies resolve contradictions in reported biological activities of similar chromene derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., cytotoxicity or enzyme inhibition) can arise from assay conditions or structural impurities. Validate findings by:

- Replicating assays under standardized protocols (e.g., MTT assays at 48-hour incubation) .

- Performing SAR studies to isolate the impact of substituents (e.g., methoxy vs. sulfonyl groups) .

- Using orthogonal analytical methods (HPLC, LC-MS) to verify compound purity before testing .

Q. How can computational methods like DFT or molecular docking predict reactivity or pharmacological potential?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-oxo group is a reactive site for nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or kinases). Prioritize hydrogen bonding with the ester group and π-π stacking of the chromene ring . Validate predictions with in vitro assays.

Q. How does the substitution pattern on the chromene core influence physicochemical properties?

- Methodological Answer : Substituents like methoxy groups enhance solubility via hydrogen bonding, while methyl groups increase lipophilicity (logP ~2.8). Use HPLC (C18 column, methanol/water mobile phase) to measure logP and assess bioavailability . UV-Vis spectroscopy (λmax ~320 nm) can track electronic effects of substituents on chromene conjugation .

Q. What advanced separation techniques improve purification of this compound?

- Methodological Answer : Beyond column chromatography, employ preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%). For enantiomeric resolution (if applicable), use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol . Monitor purity via ¹H NMR integration of key protons (e.g., methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.